Tert-butyl 3-methoxypyrrolidine-1-carboxylate
Overview
Description
Scientific Research Applications
Tert-butyl 3-methoxypyrrolidine-1-carboxylate has several scientific research applications. It is used as a building block in the synthesis of novel organic compounds, which can be further used in chemical synthesis, pharmaceutical research, and biological research. In pharmaceutical research, this compound can be used in the development of new drugs due to its versatile structure. In biological research, it can be used to synthesize compounds that interact with biological systems in specific ways.
Safety and Hazards
Tert-butyl 3-methoxypyrrolidine-1-carboxylate is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if swallowed, calling a poison center or doctor if feeling unwell (P301+P312) .
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Tert-butyl 3-methoxypyrrolidine-1-carboxylate are currently unknown The compound could potentially affect various pathways due to its complex structure and potential for diverse interactions
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules . .
Preparation Methods
The synthesis of tert-butyl 3-methoxypyrrolidine-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with methyl iodide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C. The reaction mixture is stirred for 18 hours at ambient temperature. This method is useful for laboratory-scale synthesis, but industrial production methods may involve optimization of reaction conditions to improve yield and efficiency.
Chemical Reactions Analysis
Tert-butyl 3-methoxypyrrolidine-1-carboxylate undergoes various chemical reactions, including substitution and reduction reactions. Common reagents used in these reactions include methyl iodide and sodium hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with methyl iodide results in the formation of this compound.
Comparison with Similar Compounds
Tert-butyl 3-methoxypyrrolidine-1-carboxylate can be compared with similar compounds such as tert-butyl 3-aminopyrrolidine-1-carboxylate and tert-butyl 3-methylpyrrolidine-1-carboxylate. These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical reactivity and applications.
Properties
IUPAC Name |
tert-butyl 3-methoxypyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)11-6-5-8(7-11)13-4/h8H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIGLOKJPWGIJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609974 | |
Record name | tert-Butyl 3-methoxypyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80609974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146257-03-6 | |
Record name | tert-Butyl 3-methoxypyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80609974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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